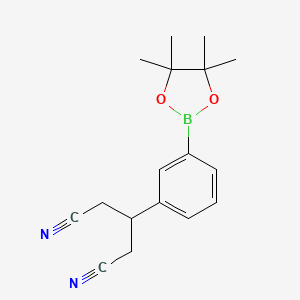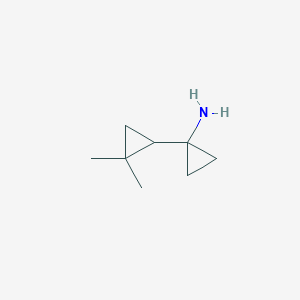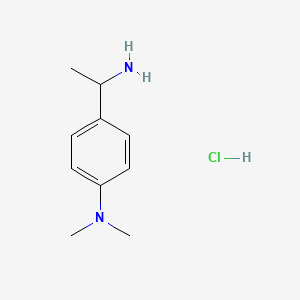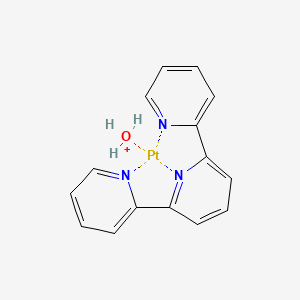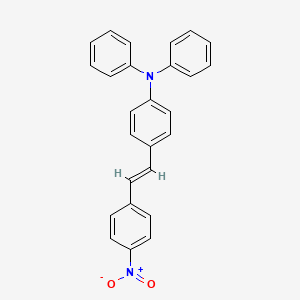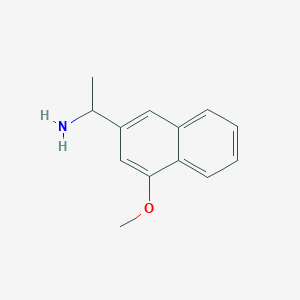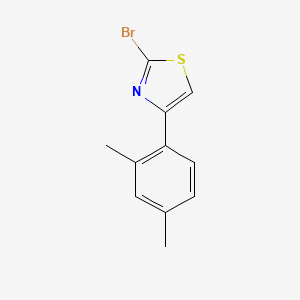
2-Bromo-4-(2,4-dimethylphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2,4-dimethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the 2-position and a 2,4-dimethylphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2,4-dimethylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromo group or to modify the thiazole ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles and modified thiazole rings
Aplicaciones Científicas De Investigación
2-Bromo-4-(2,4-dimethylphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2,4-dimethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-phenylthiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(2,5-dimethylphenyl)thiazole
Uniqueness
2-Bromo-4-(2,4-dimethylphenyl)thiazole is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C11H10BrNS |
|---|---|
Peso molecular |
268.17 g/mol |
Nombre IUPAC |
2-bromo-4-(2,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |
Clave InChI |
MBQYMNFKYWDJPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CSC(=N2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
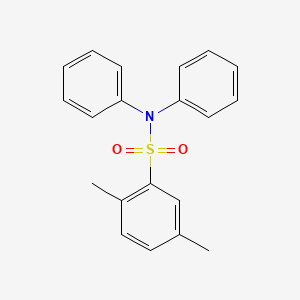
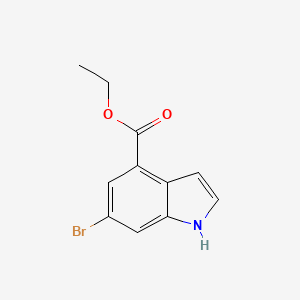
phosphanium chloride](/img/structure/B13148488.png)

